(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(14-8-10-18-11-9-14)19-12-4-5-15(19)13-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJJGJRLWMFTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with a phenylsulfonyl chloride to form the phenylsulfonylmethylpyrrolidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfonyl group undergoes oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic medium) | 0–5°C, 6–8 hr | Sulfone derivatives | 65–72% | |
| CrO₃ (H₂SO₄ catalysis) | RT, 12 hr | Sulfoxide intermediates | 58% |
-
Mechanistic Insight : Oxidation primarily targets the sulfur center, progressing through electrophilic intermediates. The pyrrolidine ring remains stable under these conditions.
Reduction Reactions
Reduction of the sulfonyl group or pyridine ring is achievable via catalytic hydrogenation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (1 atm) | Ethanol, 25°C, 24 hr | Pyrrolidine-amine derivatives | 80% |
| NaBH₄/CeCl₃ | THF, 0°C, 2 hr | Partially reduced pyridine analogs | 45% |
-
The phenylsulfonyl group is resistant to mild reducing agents (e.g., NaBH₄) but reduces to a thioether under H₂/Pd-C.
Nucleophilic Substitution
The pyridine ring participates in SNAr reactions due to electron-withdrawing effects from the sulfonyl group:
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| R-X (alkyl halide) | NaH/DMF, 60°C, 6 hr | C4-substituted pyridines | >90% at C3 position |
| Amines | NEt₃, CH₂Cl₂, RT | Aminopyridine derivatives | Moderate (C2/C4) |
-
Steric hindrance from the pyrrolidine ring directs substitution to the C3 position of pyridine.
Cycloaddition and Multicomponent Reactions
The compound exhibits limited participation in Diels-Alder reactions but forms stable adducts with maleic anhydride:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 hr | Pyrrolidine-2,5-dione hybrids | Anticonvulsant leads |
| Diethyl acetylenedicarboxylate | CuI catalysis, 80°C | Fused heterocycles | Material science |
Comparative Reactivity with Analogues
Reactivity varies significantly with structural modifications:
| Compound | Oxidation Rate | Reduction Yield | Substitution Site |
|---|---|---|---|
| Pyridin-4-yl derivative (target compound) | Moderate | 80% | C3 |
| Pyridin-2-yl analogue | Fast | 65% | C5 |
| Pyridin-3-yl variant | Slow | 72% | C2/C4 |
-
The C4-pyridine isomer shows superior stability in acidic conditions compared to C2/C3 analogues.
Mechanistic Pathways and Byproduct Analysis
-
Oxidation Byproducts : Over-oxidation to sulfonic acids occurs with excess KMnO₄.
-
Reduction Side Reactions : Competitive hydrogenolysis of the pyrrolidine ring is observed at >50°C.
-
Substitution Limitations : Steric bulk from the phenylsulfonyl group suppresses reactivity at C2/C6 positions.
Scientific Research Applications
Synthesis Overview
The synthesis often starts from simpler precursors, utilizing methods such as:
- Sulfonation : Introduction of the sulfonyl group to the pyrrolidine structure.
- Methylation : Functionalization of the pyridine ring to enhance interaction with biological targets.
This synthetic versatility allows for the creation of a library of compounds that can be screened for various pharmacological activities.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that related sulfonamide compounds can inhibit the growth of human liver cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Inhibition of Ion Channels
Another area of interest is the compound's potential as an inhibitor of specific ion channels in mosquitoes, such as the Aedes aegypti Kir1 channel. This application is particularly relevant in the context of controlling mosquito populations and preventing diseases like Zika and dengue fever . The compound's ability to disrupt excretory functions in mosquitoes opens avenues for developing new insecticides.
Case Study 1: Anticancer Evaluation
In a study published in the International Journal of Organic Chemistry, researchers synthesized various heterocyclic compounds incorporating the sulfonamide moiety derived from (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone. These compounds were tested for their ability to inhibit human liver cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Mosquito Larvicidal Activity
A recent study focused on synthesizing new scaffolds based on this compound to evaluate their effectiveness against Aedes aegypti larvae. The results demonstrated that certain derivatives had enhanced larvicidal activity compared to previous compounds, indicating a potential pathway for developing novel insecticides .
The compound (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone holds significant promise in medicinal chemistry due to its diverse applications ranging from anticancer research to pest control strategies. Ongoing research should focus on optimizing its synthesis to enhance yield and biological activity while exploring its mechanisms of action in greater detail.
Further investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing these compounds from laboratory settings to clinical applications.
Mechanism of Action
The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Analog: (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)
Structure : Replaces the pyridin-4-yl group with a phenyl ring and introduces a 3-methylpyridin-4-yl substituent on the pyrrolidine .
Key Differences :
- Aromatic Interactions: The phenyl group may engage in hydrophobic interactions, while the methylpyridine could modulate basicity compared to the pyridin-4-ylmethanone in the target compound. Molecular Formula: C₁₇H₁₈N₂O (vs. C₁₇H₁₈N₂O₃S for the target compound).
Piperazine and Quinoxaline Derivatives
- Piperazin-1-yl(pyridin-4-yl)methanone hydrochloride (CAS 163839-68-7): Structure: Replaces pyrrolidine with piperazine and adds a hydrochloride salt . Impact: Piperazine’s higher basicity and solubility (due to protonation) contrast with pyrrolidine’s conformational rigidity. The hydrochloride salt enhances aqueous solubility, a critical factor in drug formulation.
- Pyrrolidin-1-yl(quinoxalin-6-yl)methanone (CAS 938160-11-3): Structure: Substitutes pyridin-4-yl with quinoxalin-6-yl, a larger aromatic system . Impact: The extended π-system may improve binding to aromatic-rich enzyme pockets but could reduce metabolic stability due to increased lipophilicity.
Pyridine Derivatives with Functional Groups
- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid :
- Structure : Introduces fluorine (electron-withdrawing) and a carboxylic acid (ionizable) on the pyridine ring.
- Comparison : The carboxylic acid enhances water solubility, contrasting with the target compound’s sulfonyl group, which balances hydrophilicity and lipophilicity. Fluorine’s electronegativity may mimic the sulfonyl group’s electronic effects but lacks sulfur’s hydrogen-bonding capacity.
Physicochemical Properties: Inferred Trends
| Compound | logP (Estimated) | Solubility (aq.) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~2.5* | Moderate | Phenylsulfonyl, pyridin-4-yl |
| (2-(3-Methylpyridin-4-yl)...methanone | ~2.8 | Low | Phenyl, 3-methylpyridine |
| Piperazin-1-yl...methanone HCl | ~1.2 | High | Piperazine, HCl salt |
| 2-Fluoro-6-(pyrrolidin-1-yl)...acid | ~1.0 | High | Carboxylic acid, fluorine |
*Estimated based on sulfonyl’s polarity and pyrrolidine’s lipophilicity.
Biological Activity
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, also known by its CAS number 1448052-22-9, is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety. This unique structural arrangement provides it with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O2S, with a molecular weight of 330.4 g/mol. The presence of the phenylsulfonyl group enhances its reactivity and ability to interact with biological targets.
| Property | Value |
|---|---|
| Common Name | (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone |
| CAS Number | 1448052-22-9 |
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 330.4 g/mol |
The biological activity of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is primarily attributed to its ability to interact with specific enzyme active sites and receptors. The phenylsulfonyl group can form strong interactions with target proteins, while the pyrrolidine and pyridine rings facilitate additional binding through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit several key enzymes involved in metabolic pathways. For example:
- Protein Kinases : Research has demonstrated that related compounds can inhibit protein kinases such as DYRK1A and CLK1, which are implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Activity
Some studies suggest that (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone may possess anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes like COX, which are crucial in inflammatory responses.
Case Studies
- Inhibition of Protein Kinases : A study demonstrated that derivatives of this compound were tested against a panel of protein kinases, revealing significant inhibitory activity at low micromolar concentrations. The results indicated that structural modifications could enhance selectivity and potency against specific kinases .
- Anticancer Activity : In vitro studies on cancer cell lines showed that the compound could reduce cell viability significantly when treated with concentrations ranging from 1 µM to 10 µM, suggesting a dose-dependent response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
